molecular formula C14H12ClNO3S B4304885 3-(3-chlorophenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid

3-(3-chlorophenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid

Cat. No. B4304885
M. Wt: 309.8 g/mol
InChI Key: UAJCGCIFABRIRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-chlorophenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid, commonly known as CPAA, is a chemical compound that has gained significant attention in the field of scientific research. CPAA is a non-steroidal anti-inflammatory drug (NSAID) that has been found to possess anti-inflammatory, analgesic, and antipyretic properties.

Mechanism of Action

CPAA exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are inflammatory mediators. By inhibiting COX enzymes, CPAA reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
CPAA has been found to have several biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the development of inflammation. CPAA has also been found to reduce the expression of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α).

Advantages and Limitations for Lab Experiments

CPAA has several advantages for lab experiments. It is readily available, relatively inexpensive, and easy to synthesize. CPAA has also been extensively studied, and its mechanism of action is well understood. However, CPAA also has some limitations. It has been found to have low solubility in water, which can make it difficult to administer in animal studies. CPAA has also been found to have some toxic effects, particularly on the liver and kidneys, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of CPAA. One area of research is the development of new analogs of CPAA with improved solubility and reduced toxicity. Another area of research is the investigation of the potential use of CPAA in the treatment of other inflammatory conditions, such as asthma and inflammatory bowel disease. Finally, further studies are needed to fully understand the mechanism of action of CPAA and its effects on different cell types and tissues.

Scientific Research Applications

CPAA has been extensively studied for its anti-inflammatory and analgesic properties. It has been found to be effective in reducing pain and inflammation in animal models of arthritis, colitis, and neuropathic pain. CPAA has also been investigated for its potential use in the treatment of cancer. Studies have shown that CPAA can inhibit the growth and proliferation of cancer cells in vitro and in vivo.

properties

IUPAC Name

3-(3-chlorophenyl)-3-(thiophene-2-carbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO3S/c15-10-4-1-3-9(7-10)11(8-13(17)18)16-14(19)12-5-2-6-20-12/h1-7,11H,8H2,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAJCGCIFABRIRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(CC(=O)O)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chlorophenyl)-3-[(thiophen-2-ylcarbonyl)amino]propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3-chlorophenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid
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3-(3-chlorophenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid
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3-(3-chlorophenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid
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3-(3-chlorophenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid
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3-(3-chlorophenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid
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3-(3-chlorophenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid

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